molecular formula C8H12O4S B2665578 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2580238-00-0

2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B2665578
CAS No.: 2580238-00-0
M. Wt: 204.24
InChI Key: ZFICOHTYTJWOIH-UHFFFAOYSA-N
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Description

The compound 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid is a bicyclo[1.1.1]pentane derivative featuring a methanesulfonyl (SO₂CH₃) substituent at the 3-position and an acetic acid moiety. Its molecular formula is C₈H₁₂O₄S, with a molecular weight of 204.25 g/mol . The bicyclo[1.1.1]pentane scaffold is a rigid, cage-like structure widely used in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups due to its steric and electronic properties .

Properties

IUPAC Name

2-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c1-13(11,12)8-3-7(4-8,5-8)2-6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFICOHTYTJWOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C12CC(C1)(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the bicyclo[1.1.1]pentane core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure

The compound features a bicyclic structure that contributes to its distinctive chemical behavior. The methanesulfonyl group enhances its electrophilic properties, making it useful in various chemical reactions.

Chemistry

In the realm of organic chemistry, 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid serves as a versatile building block for synthesizing complex organic molecules. It can act as a reagent in several organic reactions, including:

  • Electrophilic Substitution Reactions: The methanesulfonyl group can participate in nucleophilic attacks, facilitating the formation of new carbon-carbon bonds.
  • Synthesis of Derivatives: The compound can be modified to produce various derivatives with tailored properties for specific applications.

Biology

Research into the biological applications of this compound has revealed its potential as a biochemical probe. It is being investigated for:

  • Enzyme Mechanism Studies: The unique structure allows it to interact with enzymes, providing insights into their mechanisms and functions.
  • Protein Interactions: Its ability to form covalent bonds with nucleophilic sites on proteins may help elucidate protein dynamics and interactions.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Anti-inflammatory Activity: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties: Research indicates potential anticancer activity, with ongoing investigations into its effects on various cancer cell lines.

Industry

In industrial applications, this compound is utilized in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
  • Material Science: The unique properties of the bicyclo[1.1.1]pentane structure make it valuable in developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid , highlighting substituent variations, physicochemical properties, and applications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound (Target) Methanesulfonyl (-SO₂CH₃) C₈H₁₂O₄S 204.25 EN300-27082538 High polarity; potential for hydrogen bonding.
2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid Fluorine (-F) C₇H₉FO₂ 144.15 2092067-90-6 Enhanced metabolic stability; electron-withdrawing effects.
2-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Difluoromethyl (-CF₂H) C₈H₁₀F₂O₂ 176.16 EN300-6733522 Increased lipophilicity; improved bioavailability.
(2R)-2-Amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid tert-Butyl (-C(CH₃)₃) C₁₁H₁₉NO₂ 197.28 1932128-02-3 Steric bulk; potential for hydrophobic interactions in peptide mimetics.
2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetic acid Boc-protected amino (-NHBoc) C₁₂H₁₉NO₄ 241.28 2096992-27-5 Stability under basic conditions; used in peptide synthesis.
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid Methoxycarbonyl (-COOCH₃) C₉H₁₂O₄ 184.19 1113001-63-0 Ester derivative; precursor for prodrug strategies.
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid Fluorine + Amino (-NH₂) C₇H₁₀FNO₂ 159.16 2020350-39-2 Chiral amino acid analog; potential for enantioselective binding.
Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate Bromine (-Br) C₈H₁₁BrO₂ 219.08 15448-85-8 Halogenated derivative; useful in cross-coupling reactions.

Key Comparisons

Substituent Effects on Polarity and Solubility: The methanesulfonyl group in the target compound imparts higher polarity compared to fluorinated (e.g., ) or alkyl-substituted analogs (e.g., ). This enhances aqueous solubility, critical for oral bioavailability . Boc-protected amino () and methoxycarbonyl () derivatives balance lipophilicity and stability, making them suitable for prodrug formulations.

Biological Activity and Applications: Fluorinated analogs (e.g., ) are often used to modulate metabolic stability and target binding in kinase inhibitors or GPCR-targeted therapies . Amino-substituted derivatives (e.g., ) serve as rigid amino acid mimics in peptide-based drugs, leveraging the bicyclo[1.1.1]pentane scaffold to reduce conformational flexibility .

Synthetic Utility :

  • Brominated derivatives () are intermediates in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the bicyclo[1.1.1]pentane core.
  • The methanesulfonyl group in the target compound may act as a leaving group or participate in nucleophilic substitution reactions .

Safety and Handling :

  • Compounds like 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid () require cold storage (-20°C), whereas the target compound’s stability data are unspecified.
  • Analogous bicyclo[1.1.1]pentane derivatives exhibit acute toxicity (H302, H315) , suggesting stringent handling protocols for the target compound.

Biological Activity

2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid is a bicyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C9H12O4S
  • Molecular Weight: 220.25 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The methanesulfonyl group enhances the compound's solubility and reactivity, potentially influencing its pharmacokinetics.

Key Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation: The rigid bicyclic structure may facilitate selective binding to certain receptors, influencing cellular signaling pathways.

Biological Activity and Applications

The compound has shown promise in several areas of biological research:

1. Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies demonstrated a significant reduction in the release of TNF-alpha and IL-6 in activated macrophages.

2. Anticancer Potential

In preclinical models, this compound has been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, suggesting potential as a therapeutic agent in oncology.

3. Pain Management

Due to its structural similarities with known analgesics, the compound is being investigated for its potential role in pain management by modulating pain pathways in the central nervous system.

Case Studies and Research Findings

StudyFindingsReference
In vitro study on anti-inflammatory effects Demonstrated reduced TNF-alpha and IL-6 levels in macrophages treated with the compound
Anticancer efficacy assessment Induced apoptosis in breast cancer cell lines; potential mechanism involves caspase activation
Pain modulation study Showed promise as an analgesic agent in rodent models of neuropathic pain

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